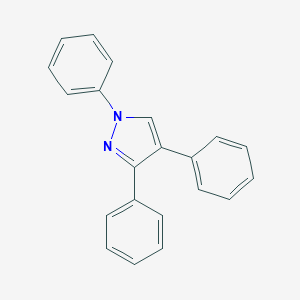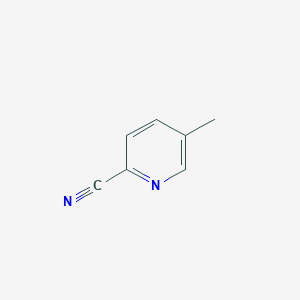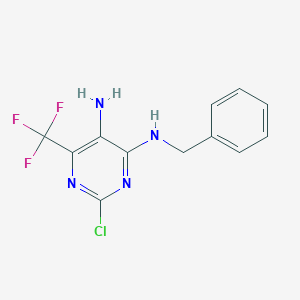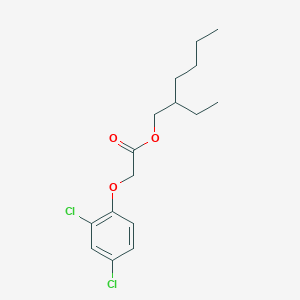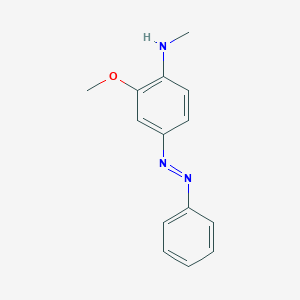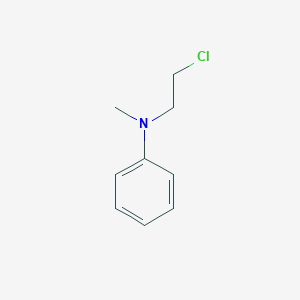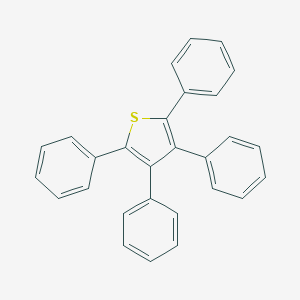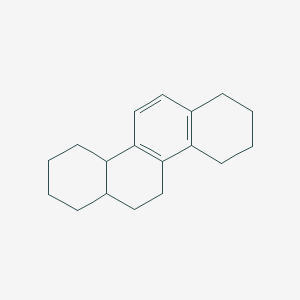
1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene, also known as DHC, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential applications in scientific research. DHC is a colorless, odorless, and non-toxic compound that is soluble in organic solvents.
Mechanism Of Action
The mechanism of action of 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene is not fully understood. However, it is believed that 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-kappaB, a transcription factor that plays a key role in inflammation and cancer. 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene has also been found to inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS), which are known to play a role in the development of cancer and neurodegenerative diseases.
Biochemical And Physiological Effects
1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene has been found to have a number of biochemical and physiological effects. 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene has been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-alpha and IL-6. 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene has also been found to inhibit the activity of various enzymes involved in the production of ROS, including NADPH oxidase and xanthine oxidase. 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene has been shown to have neuroprotective effects and has been found to increase the levels of various neurotrophic factors, including BDNF and NGF.
Advantages And Limitations For Lab Experiments
One advantage of using 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene in lab experiments is that it is a non-toxic compound that is soluble in organic solvents. 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene is also relatively easy to synthesize using various methods. However, one limitation of using 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene in lab experiments is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact mechanism of action of 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene.
Future Directions
There are several future directions for research on 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene. One area of research is the development of 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene derivatives with improved anti-inflammatory and anti-cancer properties. Another area of research is the study of the potential applications of 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene in the treatment of neurodegenerative diseases. Further research is also needed to elucidate the exact mechanism of action of 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene and to identify potential targets for drug development.
Synthesis Methods
1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene can be synthesized using various methods, including the Diels-Alder reaction, the Friedel-Crafts reaction, and the Birch reduction. The Diels-Alder reaction involves the reaction of cyclopentadiene and 1,2-benzoquinone in the presence of a Lewis acid catalyst to form 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene. The Friedel-Crafts reaction involves the reaction of benzene and cyclopentadiene in the presence of a Lewis acid catalyst to form 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene. The Birch reduction involves the reduction of naphthalene using sodium and liquid ammonia to form 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene.
Scientific Research Applications
1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene has been studied extensively for its potential applications in scientific research. 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene has also been found to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
1610-22-6 |
|---|---|
Product Name |
1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene |
Molecular Formula |
C18H24 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
1,2,3,4,4a,7,8,9,10,11,12,12a-dodecahydrochrysene |
InChI |
InChI=1S/C18H24/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h9,11,14,16H,1-8,10,12H2 |
InChI Key |
DISXLARWFONJQP-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CCC3=C2C=CC4=C3CCCC4 |
Canonical SMILES |
C1CCC2C(C1)CCC3=C2C=CC4=C3CCCC4 |
Other CAS RN |
1610-22-6 |
synonyms |
1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



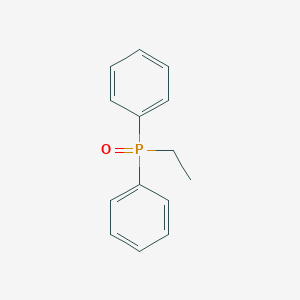
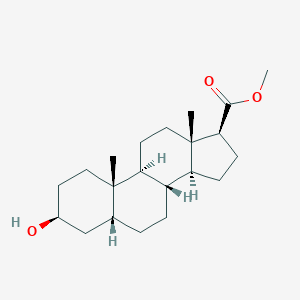
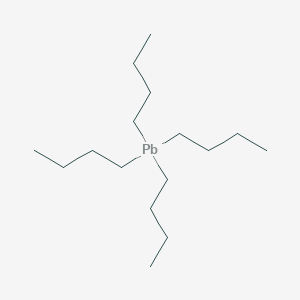
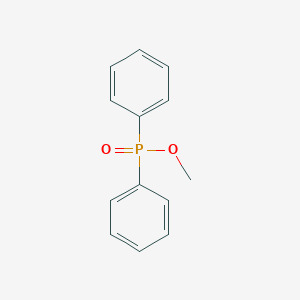
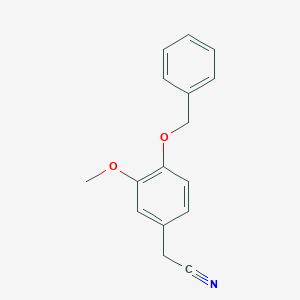
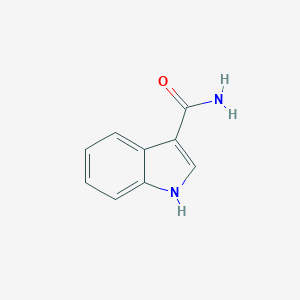
![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)
